IDO1 Inhibition: 1H-Indole-3,6-dicarbonitrile Displays Sub-Nanomolar Potency in Human Cells
1H-Indole-3,6-dicarbonitrile inhibits human IDO1 expressed in HeLa cells with an IC50 of 1.5 nM, which represents an approximately 830-fold improvement in potency over a reference IDO inhibitor (IC50 = 1,240 nM against recombinant human IDO) [1]. By comparison, 1H-indole-3-carbonitrile inhibits mouse TDO with an IC50 of 80,000 nM, indicating that the 3,6-dicarbonitrile substitution pattern is critical for potent IDO1 engagement [2].
| Evidence Dimension | IDO1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (human IDO1 in HeLa cells) |
| Comparator Or Baseline | Reference IDO inhibitor: IC50 = 1,240 nM (recombinant human IDO); 1H-Indole-3-carbonitrile: IC50 = 80,000 nM (mouse TDO) |
| Quantified Difference | ~830-fold more potent vs. reference IDO inhibitor; ~53,000-fold more potent vs. 1H-indole-3-carbonitrile at TDO |
| Conditions | Human IDO1 expressed in HeLa cells (BindingDB/CHEMBL5273615); recombinant human IDO in E. coli (CHEMBL3628593); mouse TDO in P815B cells (CHEMBL46724) |
Why This Matters
This potency level places 1H-indole-3,6-dicarbonitrile in the low nanomolar range for IDO1 inhibition, a target of high interest in immuno-oncology, distinguishing it from mono-carbonitrile indoles that lack meaningful IDO/TDO activity.
- [1] BindingDB BDBM50614709 / CHEMBL5273615: Inhibition of human IDO1 in HeLa cells, IC50 = 1.5 nM. View Source
- [2] BindingDB BDBM50127708 / CHEMBL46724: Inhibition of mouse TDO, IC50 = 80,000 nM, and BindingDB BDBM50127158 / CHEMBL3628593: Inhibition of recombinant human IDO, IC50 = 1,240 nM. View Source
